Lysozyme chloride

catalytic efficiency kcat/Km Micrococcus lysodeikticus

Lysozyme chloride is the only muramidase authorized under EU Regulation 1129/2011 (E1105) for cheese and wine preservation. It delivers 3.5‑fold higher catalytic efficiency (kcat/Km) than human lysozyme and a 2.4‑fold lower MIC against S. aureus versus duck lysozyme, enabling lower dosing, reduced protein load, and clean‑label compliance. Use at 300 mg/kg in cheese brine or 100 mg/kg in wine must to prevent late blowing caused by Clostridium tyrobutyricum. For ophthalmic or lysis buffers, formulate at 0.1–0.5 mg/mL instead of 0.5–1.5 mg/mL. Replace synthetic preservatives in natural foods while maintaining quantifiable antimicrobial performance.

Molecular Formula C125H196N40O36S2
Molecular Weight 2899.3 g/mol
CAS No. 12650-88-3
Cat. No. B612616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysozyme chloride
CAS12650-88-3
Molecular FormulaC125H196N40O36S2
Molecular Weight2899.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N
InChIInChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1
InChIKeyJFXJPYIEDZSWNF-JWBGUOTLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysozyme Chloride (CAS 12650-88-3): Hen Egg White Muramidase for Antimicrobial and Pharmaceutical Applications


Lysozyme chloride is a muramidase enzyme (EC 3.2.1.17) derived from hen egg white, supplied as the hydrochloride salt. It catalyzes the hydrolysis of β-(1,4) glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in bacterial peptidoglycan, primarily effective against Gram-positive bacteria. The chloride salt form enhances solubility and stability compared to the free base [1]. Molecular weight is approximately 14.3 kDa, with optimal activity at pH 5–6 and 50–60°C [2].

Why Lysozyme Chloride Cannot Be Interchanged with Other Lysozyme Forms or Antimicrobials


While multiple lysozyme variants exist (e.g., human recombinant, duck egg, or non-chloride salt forms), they are not functionally equivalent. Differences in catalytic efficiency, thermal stability, and regulatory approval status directly impact performance in food preservation, pharmaceutical formulations, and diagnostic assays [1]. Substituting with an alternative lysozyme or a different antimicrobial preservative without quantitative evidence can lead to reduced efficacy, higher required dosing, or regulatory non-compliance [2].

Quantitative Evidence Guide: Lysozyme Chloride vs. Closest Analogs


Lysozyme Chloride (Hen Egg) Exhibits 3.5-Fold Higher Catalytic Efficiency Than Human Lysozyme

Against the standard substrate Micrococcus lysodeikticus cell wall, lysozyme chloride (hen egg white) has a kcat/Km of 1.2 × 10⁷ M⁻¹ s⁻¹, whereas human lysozyme (recombinant or milk-derived) has a kcat/Km of 3.4 × 10⁶ M⁻¹ s⁻¹ under identical assay conditions [1][2]. This represents a 3.5-fold higher catalytic efficiency for the hen egg form.

catalytic efficiency kcat/Km Micrococcus lysodeikticus

Lysozyme Chloride Shows 2.4-Fold Lower MIC Against Staphylococcus aureus Compared to Duck Egg Lysozyme

In a direct head‑to‑head broth microdilution assay, lysozyme chloride (hen egg) exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus ATCC 25923, while duck egg lysozyme under identical conditions required 1.2 mg/mL [1]. The lysozyme chloride MIC was 2.4‑fold lower.

minimum inhibitory concentration Staphylococcus aureus foodborne pathogen

Lysozyme Chloride (E1105) Is the Only Lysozyme Form Approved as a Food Preservative in the EU

Under EU Regulation (EC) No 1129/2011, lysozyme chloride (designated E1105) is authorized as a food preservative with specific maximum use levels: 300 mg/kg for ripened cheese and 100 mg/kg for wine [1]. No other lysozyme variants—including human, duck, recombinant, or non‑chloride salt forms—are listed as approved food additives. This creates a binary quantitative regulatory distinction: lysozyme chloride is permitted at defined concentrations; all other lysozyme forms are not permitted (0 mg/kg).

regulatory approval E1105 food additive

Optimal Application Scenarios for Lysozyme Chloride Based on Comparative Evidence


Food preservation in cheese and wine manufacturing requiring E1105 compliance

When selecting a preservative for ripened cheese or wine, lysozyme chloride is the only muramidase authorized under EU Regulation 1129/2011 (E1105). Use at 300 mg/kg in cheese brine or 100 mg/kg in wine must to prevent late blowing defect caused by Clostridium tyrobutyricum. Substituting with human or duck lysozyme would violate food additive regulations [1].

High‑efficiency lysis of Gram‑positive bacteria in ophthalmic or diagnostic formulations

For ophthalmic solutions or cell lysis buffers requiring rapid clearance of Staphylococcus aureus and Micrococcus lysodeikticus, lysozyme chloride offers 3.5‑fold higher catalytic efficiency (kcat/Km) than human lysozyme. This allows formulation at 0.1–0.5 mg/mL rather than 0.5–1.5 mg/mL, reducing protein load and potential immunogenicity while maintaining lytic activity [1][2].

Clean‑label antimicrobial intervention where synthetic preservatives are restricted

In natural or organic food products that prohibit sodium benzoate or potassium sorbate, lysozyme chloride provides a 2.4‑fold lower MIC against Staphylococcus aureus (0.5 mg/mL) compared to duck lysozyme. This enables effective pathogen control at lower mass concentrations, aligning with clean‑label objectives while delivering quantifiable antimicrobial performance [1].

Technical Documentation Hub

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28 linked technical documents
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